(3-Methylbenzofuran-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyl-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPBYTSLFQFSCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2O1)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278761 | |

| Record name | B-(3-Methyl-2-benzofuranyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845457-55-8 | |

| Record name | B-(3-Methyl-2-benzofuranyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845457-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Methyl-2-benzofuranyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Methylbenzofuran-2-yl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylbenzofuran-2-yl)boronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, combining a benzofuran core with a reactive boronic acid group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a solid at room temperature and possesses the chemical formula C₉H₉BO₃.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 845457-55-8 | [1] |

| Molecular Formula | C₉H₉BO₃ | [1] |

| Molecular Weight | 175.98 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

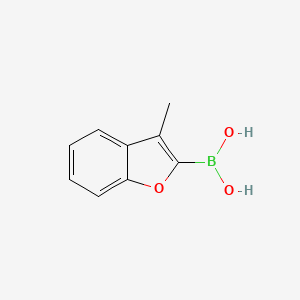

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Conceptual Synthesis Workflow:

Caption: General synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

-

Preparation: A solution of 3-methylbenzofuran in a dry ethereal solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The acidic proton at the 2-position of the benzofuran ring is abstracted to form the corresponding 2-lithio-3-methylbenzofuran intermediate.

-

Borylation: A trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is then added to the reaction mixture. The organolithium species acts as a nucleophile, attacking the electrophilic boron atom to form a boronate ester intermediate.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl). This hydrolysis step converts the boronate ester into the desired this compound.

-

Purification: The product is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

One of the most significant applications of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Illustrative Suzuki-Miyaura Coupling Workflow:

Caption: Simplified workflow of a Suzuki-Miyaura coupling reaction.

Exemplary Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a representative, non-optimized protocol for the coupling of this compound with an aryl bromide.

-

Reaction Setup: To a flame-dried Schlenk flask is added this compound (1.2 mmol), the aryl bromide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically potassium carbonate (2.0 mmol).

-

Solvent Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added to the flask.

-

Reaction Execution: The reaction mixture is heated to a temperature between 80-100 °C and stirred under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-3-methylbenzofuran.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of 3-methylbenzofuran have shown particular promise as potential therapeutic agents.

Antitumor Activity:

Recent studies have highlighted the potential of 3-methylbenzofuran derivatives as novel antitumor agents. For instance, a series of 3-methylbenzofuran derivatives were synthesized and evaluated for their in vitro antiproliferative activity against non-small cell lung cancer cell lines.[5] Several of these compounds exhibited potent cytotoxic effects, suggesting that the 3-methylbenzofuran core can serve as a valuable template for the design of new anticancer drugs.[5][6]

Applications in Materials Science

The unique photophysical and electronic properties of benzofuran-containing molecules have made them attractive candidates for applications in organic electronics. While specific applications of this compound in this area are not extensively documented, related benzofuran and dibenzofuran boronic acids are utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[7] The benzofuran moiety can contribute to the thermal stability and charge-transporting properties of organic semiconductors. Furan and its derivatives are being explored as components of semiconductor materials for organic photovoltaics due to their favorable electronic properties and potential for forming well-ordered structures.[8]

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would be expected to show signals corresponding to the methyl protons, the aromatic protons of the benzofuran ring, and the hydroxyl protons of the boronic acid group. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.[9][10][11][12][13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. Electron ionization (EI) mass spectrometry of benzofuran derivatives often shows characteristic fragmentation patterns.[1][14][15][16][17]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the O-H stretching of the boronic acid, C-H stretching of the aromatic and methyl groups, and C-O stretching of the furan ring.[18]

Stability and Handling

Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition, primarily through protodeboronation.[19] It is therefore recommended to store this compound in a cool, dry place under an inert atmosphere to minimize degradation. For Suzuki-Miyaura reactions, it is often advantageous to use the boronic acid promptly after synthesis or purification. Alternatively, more stable derivatives such as boronate esters (e.g., pinacol esters) can be prepared and used.[19]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex molecules through Suzuki-Miyaura cross-coupling, coupled with the demonstrated biological potential of the 3-methylbenzofuran scaffold, makes it a compound of significant interest to researchers in drug discovery and materials science. Further exploration of its reactivity and applications is likely to lead to the development of novel compounds with important therapeutic and technological properties.

References

-

Bruker. (n.d.). Avance-400 instrument. Retrieved from [Link]

-

Varian. (n.d.). 500 MHz DD2 instrument. Retrieved from [Link]

- Çetinel Aksoy, S., Küçüksolak, M., Uze, A., & Bedir, E. (2020). Benzodiazepine Derivatives from Marine-Derived Streptomyces cacaoi 14CM034. Marine Drugs, 18(3), 159.

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Shaanxi Cuikang Pharmaceutical Technology Co., Ltd. (n.d.). OLED New Materials. Retrieved from [Link]

- El-Sayed, M. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1353.

- Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

-

Sarma, M. J. (2015, July 26). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? [Online forum post]. ResearchGate. Retrieved from [Link]

- PubMed. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Small Methods, 5(9), e2100493.

- Forman, G. S., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Retrieved from [Link]

- Mpofana, T., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6296.

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. Retrieved from [Link]

- Gemo, N., et al. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Journal of Mass Spectrometry, 54(9), 750-760.

-

Das, R. K., & Mohapatra, S. (2017). FTIR spectra of (a) 3-phenylboronic acid, (b) BNSCQD. [Image]. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

- da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(10), 2134-2144.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

SpectraBase. (n.d.). Benzo[b]furan-2-boronic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Hiremath, C. S., et al. (2019). Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. Journal of Molecular Structure, 1180, 636-649.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 845457-55-8 [chemicalbook.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Compositing Benzothieno[3,2-b]Benzofuran Derivatives with Single-Walled Carbon Nanotubes for Enhanced Thermoelectric Performance [mdpi.com]

- 8. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

(3-Methylbenzofuran-2-yl)boronic acid CAS 845457-55-8

An In-Depth Technical Guide to (3-Methylbenzofuran-2-yl)boronic acid (CAS 845457-58-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized chemical reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and critical applications, with a focus on its role as a key building block in the synthesis of complex organic molecules.

Introduction: A Convergence of Privileged Scaffolds

This compound stands at the intersection of two highly significant chemical motifs in modern drug discovery: the benzofuran core and the boronic acid functional group.

The benzofuran nucleus is a "privileged scaffold," appearing in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Natural products like ailanthoidol, isolated from Zanthoxylum ailanthoides, feature a 2-arylbenzofuran skeleton and have demonstrated anticancer, immunosuppressive, antiviral, and antioxidant properties.[1][2][3] This structural unit's prevalence in pharmacologically active agents makes it a high-value target for synthetic chemists.

Concurrently, the boronic acid functional group has become an indispensable tool in organic synthesis.[4] Its stability, low toxicity, and versatile reactivity make it ideal for forming carbon-carbon bonds through metal-catalyzed processes, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] Beyond its synthetic utility, the boronic acid moiety itself is increasingly recognized for its medicinal properties, capable of forming reversible covalent interactions with biological targets, as exemplified by the FDA-approved drug Bortezomib.[4][6]

This compound synergistically combines these features, offering a direct and efficient route to novel 2-substituted benzofuran derivatives, which are of paramount interest in the development of new therapeutic agents.

Physicochemical Properties and Handling

Accurate characterization and proper handling are fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 845457-55-8 | [7][8] |

| Molecular Formula | C₉H₉BO₃ | [7] |

| Molecular Weight | 175.977 g/mol | [7] |

| Appearance | Solid, typically a white to off-white powder | [7][9] |

| Purity | Commercially available with ≥95% purity | [7] |

| InChI Key | KXPBYTSLFQFSCG-UHFFFAOYSA-N | [7] |

| SMILES | CC1=C(C2=CC=CC=C2O1)B(O)O |

Stability and Storage

Boronic acids, as a class, can be susceptible to dehydration to form boroxines (cyclic anhydrides) and can be hygroscopic.[9] For optimal stability and to ensure reproducible results, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.

Safety and Handling

While boronic acids are generally considered to have low toxicity, standard laboratory safety protocols must be observed.[4] Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[10][11]

Synthesis of the Benzofuran Core

The synthesis of the core benzofuran structure is a well-established field in organic chemistry. While various methods exist, palladium-catalyzed reactions are among the most robust and versatile for generating substituted benzofurans. A common and effective strategy involves the coupling and subsequent cyclization of a phenol with an alkyne.

Caption: General workflow for Palladium/Copper co-catalyzed synthesis of a benzofuran core.

This approach, a modification of the Sonogashira coupling followed by an intramolecular cyclization, provides a direct route to the benzofuran scaffold from readily available starting materials.[12][13] The subsequent borylation at the 2-position can then be achieved through various methods, such as a Miyaura borylation, to yield the target boronic acid.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction facilitates the formation of a C(sp²)-C(sp²) bond, enabling the synthesis of 2-arylbenzofurans, a motif central to many biologically active molecules.[2][14]

Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid (in the form of a boronate, activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, adapted from established methodologies.[2][3][14]

A. Materials:

-

This compound (1.2 - 1.5 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

-

Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

-

Solvent: A degassed mixture such as Dioxane/H₂O (4:1) or EtOH/H₂O (1:1)

B. Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: Add the palladium catalyst under a positive pressure of inert gas. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure 2-aryl-3-methylbenzofuran product.

This self-validating system, which relies on the establishment of an inert atmosphere and the use of degassed solvents, ensures the stability and activity of the palladium catalyst, leading to reliable and high-yielding transformations.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a strategic building block for synthesizing libraries of potential drug candidates. The 2-arylbenzofuran scaffold it helps create is a key pharmacophore in compounds targeting a range of diseases.

Caption: Logical workflow from building block to drug candidate.

By varying the aryl or heteroaryl halide coupling partner, chemists can rapidly generate a diverse library of novel 2-arylbenzofuran analogues. These libraries are then subjected to high-throughput screening to identify "hit" compounds with desired biological activity, such as:

-

Anticancer Agents: Many 2-arylbenzofurans exhibit cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory Agents: The scaffold has been shown to inhibit the production of inflammatory mediators like nitric oxide.[2][3]

-

Antimicrobial and Antiviral Compounds: The benzofuran nucleus is present in compounds with activity against bacteria, fungi, and viruses, including HIV.[1]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic enabler for innovation in medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable and high-yielding reactivity in the Suzuki-Miyaura cross-coupling, provide a reliable and efficient platform for the synthesis of complex molecular architectures. For researchers and scientists dedicated to the discovery of novel therapeutics, this reagent represents a key building block for accessing the rich chemical space of 2-arylbenzofurans, a scaffold with proven pharmacological significance.

References

-

Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Source: MDPI. URL: [Link]

-

Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Source: Semantic Scholar. URL: [Link]

-

Title: Benzofuran synthesis. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Source: Educación Química - Elsevier. URL: [Link]

-

Title: Synthesis of Benzofuran Derivatives via Different Methods. Source: Taylor & Francis Online. URL: [Link]

-

Title: MATERIAL SAFETY DATA SHEET. Source: Aremco. URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: PMC - PubMed Central. URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: Semantic Scholar. URL: [Link]

-

Title: The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Source: MDPI. URL: [Link]

-

Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube. URL: [Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: NIH. URL: [Link]

-

Title: CAS NO. 845457-55-8 | this compound. Source: Arctom. URL: [Link]

-

Title: Mini review on important biological properties of benzofuran derivatives. Source: MedCrave online. URL: [Link]

-

Title: Reactivity of boronic acids: past and present. Source: ResearchGate. URL: [Link]

-

Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Source: PMC - NIH. URL: [Link]

-

Title: Boronic acid with high oxidative stability and utility in biological contexts. Source: PubMed - NIH. URL: [Link]

-

Title: Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Source: PMC. URL: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 845457-55-8 [chemicalbook.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. shop.nilaco.jp [shop.nilaco.jp]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. m.youtube.com [m.youtube.com]

Synthesis of (3-Methylbenzofuran-2-yl)boronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of (3-Methylbenzofuran-2-yl)boronic Acid in Modern Chemistry

This compound is a versatile and highly valuable building block in the fields of medicinal chemistry and materials science. Its rigid, planar benzofuran core, coupled with the reactive boronic acid moiety, makes it an ideal participant in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the facile construction of carbon-carbon bonds to create complex molecular architectures.

The 3-methylbenzofuran scaffold itself is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities. Consequently, this compound serves as a key intermediate for the synthesis of novel drug candidates and functional organic materials. This guide provides an in-depth exploration of a robust and reliable synthetic route to this important compound, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approach to the Synthesis: A Rationale for the Lithiation-Borylation Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available or readily synthesized 3-methylbenzofuran. The chosen strategy hinges on the regioselective functionalization of the benzofuran ring at the 2-position.

The most direct and efficient method for achieving this transformation is a lithiation-borylation sequence. This approach leverages the inherent acidity of the proton at the C2 position of the benzofuran ring, which is the most kinetically and thermodynamically favored site for deprotonation by a strong organolithium base. The resulting 2-lithio-3-methylbenzofuran intermediate is then trapped with an electrophilic boron source, typically a trialkyl borate, to furnish the desired boronic acid derivative after aqueous workup.

This methodology is favored over other potential routes, such as palladium-catalyzed C-H borylation, due to its high regioselectivity, operational simplicity, and the avoidance of expensive and often air-sensitive catalysts and ligands.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the preparation of the 3-methylbenzofuran precursor (if not commercially available) and the subsequent lithiation-borylation to yield the target boronic acid.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Methylbenzofuran (Optional, if not commercially available)

This protocol is adapted from a general procedure for the synthesis of 2-acyl-3-methylbenzofurans.[1]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2'-Hydroxyacetophenone | 118-93-4 | 136.15 g/mol | 6.81 g | 50 mmol |

| 2-Bromoacetophenone | 70-11-1 | 199.04 g/mol | 9.95 g | 50 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 8.29 g | 60 mmol |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 g/mol | 250 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-hydroxyacetophenone (50 mmol), 2-bromoacetophenone (50 mmol), and potassium carbonate (60 mmol).

-

Add acetonitrile (250 mL) to the flask.

-

Heat the reaction mixture to reflux and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent completely under reduced pressure using a rotary evaporator.

-

To the resulting solid, add deionized water (100 mL) and stir vigorously to dissolve the inorganic salts.

-

Filter the solid product, wash it with copious amounts of water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 3-methylbenzofuran. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of this compound

This protocol is based on general procedures for the lithiation and borylation of heterocyclic compounds.[2]

Safety Precautions:

-

n-Butyllithium (n-BuLi) is a pyrophoric liquid and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.[3][4]

-

Triisopropyl borate is flammable and an irritant. Handle in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 3-Methylbenzofuran | 4265-27-4 | 132.16 g/mol | 6.61 g | 50 mmol |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 22 mL | 55 mmol |

| Triisopropyl borate | 5419-55-6 | 188.08 g/mol | 12.7 mL | 60 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 200 mL | - |

| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed | - |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | For extraction | - |

| Brine (saturated NaCl solution) | - | - | For washing | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying | - |

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Under a positive pressure of nitrogen, add 3-methylbenzofuran (50 mmol) and anhydrous THF (200 mL) to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 55 mmol) dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithio-3-methylbenzofuran intermediate may be indicated by a color change.

-

While maintaining the temperature at -78 °C, add triisopropyl borate (60 mmol) dropwise via syringe over 15 minutes.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

-

Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

-

Once at room temperature, cautiously quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and add diethyl ether (150 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification:

Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. The following methods are recommended:

-

Recrystallization: This is often the most effective method for purifying boronic acids. A suitable solvent system should be determined empirically, but mixtures of hexanes/ethyl acetate or toluene are often successful.

-

Acid-Base Extraction: The crude product can be dissolved in diethyl ether and extracted with a mild aqueous base (e.g., 1 M NaOH). The aqueous layer is then washed with ether to remove non-acidic impurities. The aqueous layer is then acidified with HCl, and the precipitated boronic acid is extracted with ether, dried, and concentrated.

-

Derivatization: In cases of persistent impurities, the boronic acid can be converted to its diethanolamine adduct, which is often a crystalline solid that can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with acid.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methyl group, the aromatic protons of the benzofuran ring, and the acidic protons of the boronic acid group (which may be broad and exchangeable with D₂O).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all nine carbon atoms in the molecule with distinct chemical shifts for the methyl, aromatic, and boronic acid-bearing carbons.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group (singlet, ~2.5 ppm), aromatic protons (multiplets, ~7.2-7.6 ppm), and boronic acid OH protons (broad singlet, variable chemical shift). |

| ¹³C NMR | Resonances for the methyl carbon, the eight carbons of the benzofuran ring system, with the C2 carbon bearing the boron atom appearing at a characteristic downfield shift. |

| Mass Spec (ESI-) | A prominent peak corresponding to [M-H]⁻. |

Reaction Mechanism: The Lithiation-Borylation Pathway

The synthesis proceeds through a well-established organometallic mechanism.

Caption: Mechanism of the lithiation-borylation of 3-methylbenzofuran.

-

Deprotonation: The strong base, n-butyllithium, selectively abstracts the most acidic proton from the 3-methylbenzofuran molecule, which is located at the 2-position of the furan ring. This results in the formation of a nucleophilic 2-lithio-3-methylbenzofuran intermediate.

-

Borylation: The highly nucleophilic carbanion of the lithiated intermediate attacks the electrophilic boron atom of the triisopropyl borate. This forms a tetracoordinate boronate complex.

-

Hydrolysis: Upon acidic workup, the boronate ester is hydrolyzed to the final this compound.

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The lithiation-borylation of 3-methylbenzofuran provides a direct, efficient, and scalable route to this compound. This technical guide has outlined a comprehensive and self-validating protocol, grounded in established chemical principles. By understanding the causality behind the experimental choices, from the regioselectivity of the lithiation to the nuances of purification, researchers can confidently synthesize this valuable building block for their drug discovery and materials science endeavors. Adherence to the safety protocols outlined is paramount for the successful and safe execution of this synthesis.

References

-

Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.[1]

-

Benzofuran-2-boronic acid synthesis - ChemicalBook.[2]

-

n-Butyllithium - Safety Data Sheet - ChemicalBook.[4]

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Standard Lithiation–Borylation A user's guide.[5]

-

Oxyboration: Synthesis of Borylated Benzofurans - Organic Syntheses.[6]

-

This compound | 845457-55-8 - ChemicalBook.[7]

-

This compound | CymitQuimica.[8]

-

This compound(845457-55-8) 1H NMR spectrum - ChemicalBook.[3]

-

This compound | 845457-55-8 - Sigma-Aldrich.[9]

-

Benzofuran, 2-methyl- - the NIST WebBook.[1]

-

Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. Molecular Crystals and Liquid Crystals.

-

Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate.[10]

-

Synthesis, characterization, and biological activities of new benzofuran derivatives.[11]

-

Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. MDPI.[12]

-

Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboron.[13]

-

Lithiation-Borylation Methodology and Its Application in Synthesis.[14]

-

THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign.[4]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports.[15]

-

Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate.[16]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.[17]

- Benzofuran-3-ylboronic acid - ChemScene.

Sources

- 1. Benzofuran, 2-methyl- [webbook.nist.gov]

- 2. This compound(845457-55-8) 1H NMR spectrum [chemicalbook.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. orgsyn.org [orgsyn.org]

- 6. This compound | 845457-55-8 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 845457-55-8 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 11. mdpi.com [mdpi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemscene.com [chemscene.com]

An In-depth Technical Guide to (3-Methylbenzofuran-2-yl)boronic acid: Structure, Synthesis, and Application

Abstract: (3-Methylbenzofuran-2-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a benzofuran core, makes it a key reagent for introducing this pharmacologically relevant scaffold into more complex molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, and its primary application in palladium-catalyzed cross-coupling reactions. It is intended for researchers and professionals in chemical synthesis and drug development who require a practical and in-depth understanding of this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a boronic acid group (-B(OH)₂) attached to the C2 position of a 3-methylbenzofuran ring. The benzofuran scaffold is a prominent heterocyclic system found in numerous natural products and pharmaceutically active compounds.[1] The strategic placement of the boronic acid moiety allows for its facile participation in a variety of carbon-carbon bond-forming reactions.

1.1 Structure and Formula

The structure consists of a planar benzofuran ring system with a methyl group at the C3 position and the boronic acid functional group at the C2 position.

1.2 Physicochemical Data Summary

The properties of boronic acids are critical to their handling, storage, and reactivity. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |

| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | General Knowledge |

| InChI Key | KXPBYTSLFQFSCG-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Rationale

The synthesis of aryl and heteroaryl boronic acids typically involves the borylation of an organometallic intermediate. A common and effective strategy for preparing this compound is via directed ortho-metalation (DoM) starting from 3-methylbenzofuran, followed by quenching with a trialkyl borate.

2.1 Causality in Experimental Design

The choice of this synthetic route is dictated by the specific reactivity of the benzofuran ring. The oxygen atom in the furan ring directs deprotonation to the adjacent C2 position.

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the C2 position of the benzofuran. n-Butyllithium (n-BuLi) is ideal for this purpose, as it is a potent base but its nucleophilicity is tempered at low temperatures.

-

Reaction Conditions: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Both the organolithium intermediate and the boronic acid product are sensitive to moisture and oxygen. Water will quench the organolithium, while oxygen can lead to oxidative degradation.[5]

-

Temperature Control: The initial lithiation step is highly exothermic and is performed at -78°C (typically a dry ice/acetone bath). This low temperature prevents side reactions, such as decomposition of the organolithium intermediate or attack at other positions on the ring.

-

Electrophile: Triisopropyl borate is used as the boron source. Its bulky isopropyl groups help to prevent the formation of over-boronated byproducts. The subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

2.2 Step-by-Step Synthesis Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Starting Material: 3-Methylbenzofuran (1.0 equivalent) is dissolved in the anhydrous THF.[6]

-

Deprotonation: The solution is cooled to -78°C. n-Butyllithium (1.1 equivalents, typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78°C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) or saturated ammonium chloride solution.

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or flash column chromatography on silica gel, to yield pure this compound.

2.3 Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), making it one of the most powerful and widely used methods in drug discovery and materials science.[8][9]

3.1 Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[7] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate salt, which then transfers its organic group (the 3-methylbenzofuran moiety) to the palladium center, displacing the halide. This is often the rate-determining step for heteroaryl boronic acids.[8]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

3.2 Significance in Drug Development

The ability to use this compound in Suzuki-Miyaura couplings allows for the direct installation of the 3-methylbenzofuran unit into a target molecule. This is highly valuable because the benzofuran core is associated with a wide range of biological activities, and its derivatives have been investigated as potential antitumor agents.[1] Boronic acids themselves are also being explored as pharmacophores due to their ability to form reversible covalent bonds with proteins.[10][11][12]

3.3 Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Handling, Storage, and Safety

4.1 Safe Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[13] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[13]

4.2 Storage

Boronic acids are susceptible to decomposition, particularly through protodeboronation (cleavage of the C-B bond) and formation of cyclic trimer anhydrides (boroxines).[5]

-

Moisture: Boronic acids can be hygroscopic.[13][14] Store in a tightly sealed container in a dry, cool place.[13][14]

-

Atmosphere: To prevent oxidation and degradation, long-term storage under an inert atmosphere (nitrogen or argon) is recommended.[4][13]

-

Temperature: For maximum stability and shelf-life, storage in a freezer at temperatures of -20°C is advised.[4]

Conclusion

This compound is a specialized but highly effective chemical tool. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable reagent for medicinal chemists and synthetic researchers aiming to construct complex molecules containing the benzofuran motif. Understanding its synthesis, proper handling, and the mechanics of its application are key to leveraging its full potential in the laboratory.

References

-

This compound | CymitQuimica.

-

This compound | 845457-55-8 - Sigma-Aldrich.

-

845457-55-8|this compound|BLD Pharm.

-

This compound | 845457-55-8 - ChemicalBook.

-

How to Store Boric Acid | Lab Alley.

-

A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.

-

CAS NO. 845457-55-8 | this compound | Catalog CNALD-M195257.

-

Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.

-

Borate handling and storage - U.S. Borax.

-

Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.

-

Boron in Diet and Medicine: Mechanisms of Delivery and Detection - MDPI.

-

SAFETY DATA SHEET - Fisher Scientific.

-

This compound(845457-55-8) 1H NMR spectrum - ChemicalBook.

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.

-

(3-Formylbenzofuran-2-yl)boronic acid|BLD Pharm.

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC - PubMed Central.

-

3-Methylbenzofuran | C9H8O | CID 88939 - PubChem - NIH.

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH.

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal.

-

1423791-86-9|(4-Fluorobenzofuran-2-yl)boronic acid|BLD Pharm.

-

Boron-Containing Pharmacophore | MIT Technology Licensing Office.

Sources

- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 845457-55-8|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Methylbenzofuran | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. borax.com [borax.com]

An In-Depth Technical Guide to the Physical Properties of (3-Methylbenzofuran-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylbenzofuran-2-yl)boronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its unique structural motif, combining a benzofuran core with a reactive boronic acid group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key physical and chemical properties of this compound, offering insights into its handling, characterization, and application in research and development.

Molecular and Physicochemical Properties

A foundational understanding of the molecular and physicochemical properties of this compound is essential for its effective utilization in the laboratory. These properties dictate its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉BO₃ | [1][2][3] |

| Molecular Weight | 175.98 g/mol | [3] |

| CAS Number | 845457-55-8 | [2][4] |

| Appearance | White to off-white or light yellow solid/powder | [2] |

| Purity | Typically ≥98% | [2] |

| Boiling Point | 360.6 ± 44.0 °C at 760 mmHg (Predicted) | [3] |

| Melting Point | Not explicitly reported in reviewed literature. |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and purification. While specific quantitative solubility data is not widely published, a qualitative understanding can be inferred from the general behavior of arylboronic acids.

General Solubility of Arylboronic Acids:

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone).

-

Moderate Solubility: Chlorinated solvents (e.g., chloroform, dichloromethane).

-

Low Solubility: Apolar hydrocarbons (e.g., hexanes, toluene).

-

Variable Solubility: Water and alcohols (solubility can be influenced by pH and the formation of boronate salts).

For practical applications, it is advisable to determine the solubility of this compound in the specific solvent system of interest. A suggested workflow for solubility determination is outlined below.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, a singlet for the methyl group, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shift of the B(OH)₂ protons can vary with concentration and the presence of water.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the boron (C-B) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation effects from the boron nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational modes for this compound include:

| Wavenumber Range (cm⁻¹) | Assignment |

| ~3600-3200 (broad) | O-H stretching of the boronic acid hydroxyl groups |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching of the methyl group |

| ~1600-1450 | C=C stretching of the aromatic and furan rings |

| ~1380-1320 | B-O stretching |

| ~1250-1000 | C-O stretching of the furan ring and in-plane C-H bending |

Synthesis and Purification

The synthesis of this compound typically involves the formation of the benzofuran ring followed by borylation at the C2 position. While a specific, detailed protocol for this exact molecule is not provided in the searched literature, a general synthetic approach can be outlined based on established methods for related compounds.[7][8]

General Synthetic Approach

A common strategy involves the lithiation of 3-methylbenzofuran at the 2-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate (e.g., triisopropyl borate). Subsequent acidic workup hydrolyzes the borate ester to afford the desired boronic acid.

Caption: A representative synthetic workflow for this compound.

Purification Strategies

Purification of boronic acids can be challenging due to their propensity to form boroxines and their amphiphilic nature. Common purification methods include:

-

Recrystallization: This is a widely used technique, with suitable solvents often being a mixture of a good solvent (e.g., an ether or ketone) and a poor solvent (e.g., a hydrocarbon).[9]

-

Acid-Base Extraction: The acidic nature of the boronic acid allows for its conversion to a water-soluble boronate salt with a base. This aqueous solution can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the purified boronic acid.[10]

-

Chromatography: While possible, silica gel chromatography of boronic acids can be difficult due to their polarity and potential for decomposition on the stationary phase. Reversed-phase chromatography can be a more suitable alternative.[9]

Stability and Handling

A critical consideration when working with this compound is its stability. As a 2-heterocyclic boronic acid, it is potentially susceptible to decomposition, particularly protodeboronation (loss of the boronic acid group).[1]

Key Stability Considerations:

-

Storage: The compound should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and oxygen.[3]

-

Handling: Minimize exposure to air and moisture. Use in well-ventilated areas and handle with appropriate personal protective equipment.

-

In Solution: The stability of boronic acids in solution can be pH-dependent. For applications such as Suzuki-Miyaura coupling, which are often performed under basic conditions, the potential for decomposition should be considered.

To address the inherent instability of some boronic acids, the use of stabilizing derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) boronates, has become a common strategy. These derivatives are often more stable to storage and handling and can release the active boronic acid in situ under the reaction conditions.[1][11]

Conclusion

This compound is a valuable reagent with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physical properties, including its molecular characteristics, solubility, and spectral data, is paramount for its successful application. While some experimental data for this specific compound remains to be definitively reported in the literature, this guide provides a comprehensive overview based on available information and established principles for analogous compounds. Researchers and drug development professionals are encouraged to perform their own characterization and to consider the stability and handling requirements outlined herein to ensure the integrity and reactivity of this important building block.

References

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett.

- Supporting Information for "Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactiv

-

ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]

-

Reddit. Purification of boronic acids?. Available at: [Link]

- Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.

- Uenishi, J., et al. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Beilstein Journal of Organic Chemistry.

- Hassan, A. S., et al. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Molecules.

- Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol".

-

PubChem. This compound. Available at: [Link]

-

NIST WebBook. Benzofuran-2(3h)-one, 3-allyl-3-phenyl-. Available at: [Link]

- Al-Hourani, B. J., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank.

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 845457-55-8 [sigmaaldrich.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

(3-Methylbenzofuran-2-yl)boronic acid molecular weight

An In-Depth Technical Guide to (3-Methylbenzofuran-2-yl)boronic acid: Properties and Core Applications

Introduction: The Benzofuran Boronic Acid Scaffold

In the landscape of modern synthetic and medicinal chemistry, this compound stands out as a highly versatile and valuable building block. Its structure marries the privileged benzofuran core—a motif prevalent in numerous biologically active compounds—with the synthetic utility of a boronic acid functional group.[1] This combination makes it a key intermediate for constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions. Boronic acids themselves are increasingly recognized not just as synthetic tools but as potential pharmacophores, capable of forming reversible covalent bonds with biological targets.[2][3]

This guide, intended for researchers and professionals in drug development and organic synthesis, provides a technical overview of this compound. We will delve into its fundamental properties, explore its primary application in the Suzuki-Miyaura reaction with a detailed, field-tested protocol, and discuss its broader significance in the development of novel therapeutics.

Part 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a solid compound at room temperature, whose structure is defined by a benzofuran ring system substituted with a methyl group at the 3-position and a boronic acid group at the 2-position. The methyl group provides steric and electronic influence, while the boronic acid is the reactive handle for cross-coupling chemistry.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source |

| Molecular Weight | 175.977 g/mol | [4] |

| Molecular Formula | C₉H₉BO₃ | [4] |

| CAS Number | 845457-55-8 | [4][5][6] |

| Physical Form | Solid | [4] |

| InChI Key | KXPBYTSLFQFSCG-UHFFFAOYSA-N | [4] |

Part 2: The Suzuki-Miyaura Reaction: A Cornerstone Application

The paramount application of this compound is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[7][8] Its broad functional group tolerance and relatively mild conditions have cemented its status as an indispensable tool in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[8]

-

Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step is base-activated; the base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the methylbenzofuran group to the palladium and displaces the halide.[8][9]

-

Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Synthesis of a 2-Aryl-3-methylbenzofuran

This protocol provides a self-validating system for coupling this compound with a generic aryl bromide. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine Solution

-

Organic Solvent for Extraction (e.g., Ethyl Acetate)

-

Silica Gel for Chromatography

Procedure:

-

Reaction Setup (Inert Atmosphere is Crucial):

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

-

Rationale: Using slightly excess boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is essential for the transmetalation step.[9]

-

Seal the vessel with a rubber septum.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Solvent and Catalyst Addition:

-

Degas the 1,4-dioxane and water separately by sparging with inert gas for 15-20 minutes.

-

Rationale: Degassing the solvents prevents oxidative degradation of the catalyst.

-

Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water per mmol of aryl halide) to the flask via syringe.

-

Finally, add the palladium catalyst under a positive pressure of inert gas.

-

Rationale: The catalyst is added last to minimize its exposure to air.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).[1]

-

-

Workup and Extraction:

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and add a brine solution.

-

Rationale: The brine wash helps to break up emulsions and remove residual water-soluble components.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-3-methylbenzofuran product.

-

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Part 3: Significance in Drug Discovery

The 3-methylbenzofuran scaffold is a key structural element in various compounds investigated for therapeutic properties, including antitumor agents targeting non-small cell lung cancer.[10] The ability to use this compound in Suzuki-Miyaura couplings allows for the rapid generation of diverse libraries of 2-aryl-3-methylbenzofurans. This combinatorial approach is fundamental to structure-activity relationship (SAR) studies in modern drug discovery, enabling the systematic exploration of how different aryl substituents impact biological activity.

Furthermore, boronic acids are gaining traction as pharmacophores themselves. They are known as transition-state inhibitors, capable of forming reversible covalent bonds with serine residues in the active sites of enzymes like β-lactamases.[2] While the parent boronic acid moiety can suffer from poor metabolic stability, its incorporation into more complex and stable scaffolds is an active area of research to develop novel therapeutics.[3]

Caption: Logical flow from building block to drug candidate.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and, most importantly, its robust performance in the Suzuki-Miyaura cross-coupling reaction provide chemists with a reliable method to access the valuable 2-aryl-3-methylbenzofuran scaffold. As the demand for novel, complex small molecules continues to grow in the pharmaceutical industry, the strategic application of versatile building blocks like this one will remain fundamental to the discovery of the next generation of therapeutics.

References

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

Boron-Containing Pharmacophore | MIT Technology Licensing Office. [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC - PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 845457-55-8 [chemicalbook.com]

- 6. This compound | 845457-55-8 [sigmaaldrich.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Benzofuran Boronic Acids: From Serendipity to Rational Design

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of benzofuran boronic acids. We delve into the foundational chemical discoveries that paved the way for their emergence as indispensable tools in modern organic and medicinal chemistry. By examining the causality behind synthetic strategies, from early organometallic approaches to modern catalytic methods, this guide offers researchers and drug development professionals a deep understanding of these versatile building blocks. Detailed experimental protocols, mechanistic diagrams, and a survey of their applications in constructing complex, biologically active molecules are presented to furnish a complete and practical resource for the scientific community.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern chemical synthesis, few reagents have achieved the utility and ubiquity of boronic acids. Their rise is inextricably linked to the development of palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that transformed the art of carbon-carbon bond formation.[1] When the versatile boronic acid moiety is appended to a benzofuran core—a heterocyclic system prevalent in a vast number of natural products and pharmacologically active compounds—the result is a powerful and highly sought-after building block: the benzofuran boronic acid.[2][3][4][5][6][7][8][9][10][11][12]